molecular formula C8H8FNO2 B13589888 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one

Cat. No.: B13589888
M. Wt: 169.15 g/mol
InChI Key: UUHJQTSPMFSLJO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one is a chemical compound with a unique structure that includes an amino group, a fluoro substituent, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-hydroxyacetophenone with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the fluoro substituent.

    1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but with different substituent positions.

    5-Fluoro-2-hydroxyacetophenone: Similar structure but lacks the amino group.

Uniqueness

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both the fluoro and amino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-amino-1-(2-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8FNO2/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,11H,4,10H2

InChI Key

UUHJQTSPMFSLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=O)CN

Origin of Product

United States

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